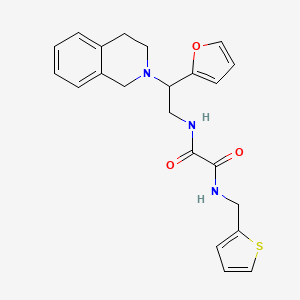

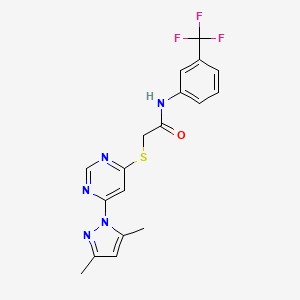

![molecular formula C19H12ClN3O B2600293 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 1272756-40-7](/img/structure/B2600293.png)

2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridinyl group and the carbonitrile group could potentially allow for hydrogen bonding interactions. The aromatic rings could participate in π-π stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group could act as a nucleophile in reactions, while the carbonitrile group could act as an electrophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Innovative Synthesis Protocols : An innovative protocol for synthesizing derivatives, like 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles, from 2-amino-4H-benzo[h]chromene-3-carbonitrile derivatives has been developed. This method provides a transition metal-free route and introduces an aromatic ring via two-carbon insertion, highlighting its novelty in creating asymmetric 1,3-teraryls (Patil & Mahulikar, 2013).

Chemical Reactivity Studies : The chemical reactivity of related compounds like 6-methylchromone-3-carbonitrile has been explored under various nucleophilic conditions, leading to the formation of diverse heterocyclic systems. This showcases the versatility in chemical transformations of such compounds (Ibrahim & El-Gohary, 2016).

Biological and Medicinal Research

Antimicrobial Effects : Derivatives of 2-amino-tetrahydro-4H-chromene-3-carbonitrile demonstrate significant antibacterial activity, particularly against bacterial strains like M. luteus and B. subtilis. This suggests their potential as candidates for new antibacterial drugs (Moshafi et al., 2016).

Anticancer Properties : Certain derivatives have been found active against various cancer cell lines, indicating their potential as anticancer agents. This highlights the importance of chromene derivatives in the development of novel cancer therapies (Bazureau et al., 2017).

Green Chemistry Applications

- Eco-Friendly Synthesis Methods : The development of green chemistry approaches, like the use of Rochelle salt as a green catalyst for synthesizing substituted chromenes, aligns with the growing emphasis on sustainable and environmentally friendly chemical processes (El-Maghraby, 2014).

Novel Compound Development

- Creation of New Derivatives : Research has led to the synthesis of new substituted derivatives, such as those obtained from the condensation of different halogen derivatives. This illustrates the ongoing exploration and expansion of chromene-based compounds in chemical research (Liu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-6-chloro-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O/c20-16-9-14-17(11-5-7-23-8-6-11)15(10-21)19(22)24-18(14)13-4-2-1-3-12(13)16/h1-9,17H,22H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNZCXKWVLHDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)

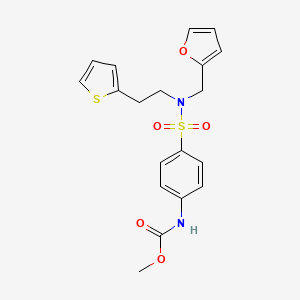

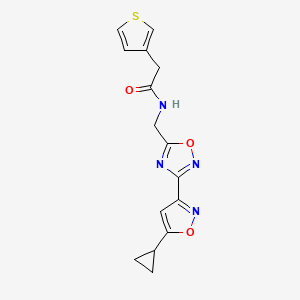

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)

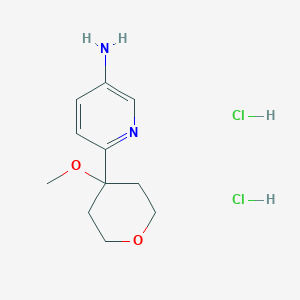

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2600215.png)

![N-Ethyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2600219.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine](/img/structure/B2600223.png)

![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)

![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)

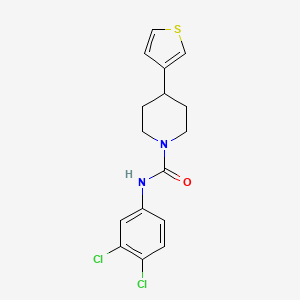

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2600233.png)